molecular formula C15H12Cl2O4S B018181 Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate CAS No. 66883-42-9

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

Cat. No.: B018181
CAS No.: 66883-42-9
M. Wt: 359.2 g/mol
InChI Key: IUEWUYINGXDEMW-UHFFFAOYSA-N
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Description

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is a chemical compound with the molecular formula C15H12Cl2O4S. It is characterized by the presence of a thienylketo group, two chlorine atoms, and a phenoxyacetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate typically involves the esterification of 2,3-dichloro-4-(thiophene-2-carbonyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate involves its interaction with specific molecular targets. The thienylketo group can interact with enzymes or receptors, modulating their activity. The phenoxyacetate moiety may also play a role in the compound’s biological effects by interacting with cellular membranes or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate is unique due to the presence of the thienylketo group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4S/c1-2-20-12(18)8-21-10-6-5-9(13(16)14(10)17)15(19)11-4-3-7-22-11/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEWUYINGXDEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C(=C(C=C1)C(=O)C2=CC=CS2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80515405
Record name Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66883-42-9
Record name Ethyl [2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80515405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate
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Reactant of Route 6
Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate

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